molecular formula C6H10OS B11924252 6-Oxa-1-thiaspiro[2.5]octane CAS No. 86847-94-1

6-Oxa-1-thiaspiro[2.5]octane

Katalognummer: B11924252
CAS-Nummer: 86847-94-1
Molekulargewicht: 130.21 g/mol
InChI-Schlüssel: RKFOZEUYJOCFLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-1-thiaspiro[2.5]octane is an organic compound with the molecular formula C6H10OS. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains both oxygen and sulfur atoms, which contribute to its distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Oxa-1-thiaspiro[2.5]octane involves the reaction of trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide. This mixture is then reacted with tetrahydrothiopyran-4-one to yield the desired compound. The reaction is typically carried out at room temperature under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for 6-Oxa-1-thiaspiro[2The use of common reagents and mild reaction conditions makes this process feasible for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-1-thiaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Oxa-1-thiaspiro[2.5]octane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Oxa-1-thiaspiro[2.5]octane involves its interaction with various molecular targets. The oxygen and sulfur atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The spiro structure also allows for unique interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxa-6-thiaspiro[2.5]octane: A similar compound with a slightly different arrangement of atoms.

    1-Oxa-6-azaspiro[2.5]octane: Contains a nitrogen atom instead of sulfur.

    1-Oxa-6-thiaspiro[2.5]octane-6,6-dioxide: An oxidized form of the compound.

Uniqueness

6-Oxa-1-thiaspiro[2.5]octane is unique due to its specific arrangement of oxygen and sulfur atoms within the spiro structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

86847-94-1

Molekularformel

C6H10OS

Molekulargewicht

130.21 g/mol

IUPAC-Name

6-oxa-1-thiaspiro[2.5]octane

InChI

InChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2

InChI-Schlüssel

RKFOZEUYJOCFLA-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC12CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.